molecular formula C10H14O B192643 (-)-Verbenone CAS No. 1196-01-6

(-)-Verbenone

Cat. No. B192643
CAS RN: 1196-01-6
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-JGVFFNPUSA-N
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Description

(-)-Verbenone is an organic compound that belongs to the family of monoterpenes. It is a volatile, colorless liquid that is found in the essential oils of several plants, including the European larch (Larix decidua). Verbenone has been studied for its potential use in pest control, as an insect repellent, and for its possible therapeutic effects.

Scientific Research Applications

  • Interruptant for Tree Protection : Verbenone acts as an interruptant for tree protection. It can reduce the trap catch of bark beetles like Dendroctonus brevicomis near sources of attractant, thus showing potential as a protective agent for trees (Bedard et al., 1980).

  • Reducing Lodgepole Pine Infestation : Verbenone has been effective in reducing lodgepole pine infestation by mountain pine beetles in field experiments. It demonstrated significant reduction in the percentage of infested trees compared to controls (Amman et al., 1989).

  • Protection of Pinus contorta Stands : Aerial application of verbenone-releasing laminated flakes was found to protect lodgepole pine stands from attack by mountain pine beetles. This study highlights its area-wide protective capabilities (Gillette et al., 2009).

  • Repelling Six-Toothed Pine Bark Beetle : Verbenone, along with trans-conophthorin, was effective in reducing trap catches of the six-toothed bark beetle, indicating its potential for protecting pine trees from this specific beetle species (Etxebeste & Pajares, 2011).

  • Stand-Level Protection of Pine Trees : High-dose verbenone applications demonstrated efficacy in protecting lodgepole and whitebark pine stands from mountain pine beetle attacks at several sites, suggesting its potential as a stand-level protectant (Bentz et al., 2005).

  • Dose-Dependent Interruption of Pheromone-Based Attraction : Verbenone's interruption of attraction in bark beetles is dose-dependent, which helps explain the variation in its successful use for protecting pine stands (Miller et al., 1995).

  • Conversion to Ipsdienol : Verbenone can be converted to ipsdienol, an important compound in the context of bark beetle pheromones, suggesting a broader role in pest management strategies (Ohloff & Giersch, 1977).

  • Influence on Beetle Behavior : The compound's effect on the dispersal and attack behavior of mountain pine beetles in lodgepole pine stands was studied, revealing its potential to modify beetle behavior (Safranyik et al., 1992).

  • Interaction with Other Beetles : Research has investigated verbenone's effect on the attraction of predatory and woodboring beetles, further elucidating its role in forest ecosystem dynamics (Lindgren & Miller, 2002).

properties

IUPAC Name

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9035620
Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(-)-Verbenone

CAS RN

1196-01-6
Record name (S)-Verbenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levoverbenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoverbenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13391
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name l-Verbenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pin-2-en-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOVERBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XP0J7754U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,600
Citations
B Staffan Lindgren, DR Miller - Environmental Entomology, 2002 - academic.oup.com
… Catches of beetles in traps releasing verbenone at the two … verbenone at the three highest rates. There was no significant difference in trap catches among traps baited with verbenone …
Number of citations: 107 academic.oup.com
U Ravid, E Putievsky, I Katzir… - Flavour and …, 1997 - Wiley Online Library
… Verbenone was identified in our laboratory by injection of the fraction collected by using a … separation of the verbenone enantiomers. The enantiomeric differentiation of verbenone in our …
Number of citations: 52 onlinelibrary.wiley.com
L Xu, Q Lou, C Cheng, M Lu, J Sun - Microbial Ecology, 2015 - Springer
… in verbenone production has yet to be explored. In this study, we focused on the following questions: Are gut bacteria involved in verbenone … of verbenone more toxic than verbenone to …
Number of citations: 94 link.springer.com
CJ Fettig, AS Munson - Agricultural and Forest Entomology, 2020 - Wiley Online Library
… of the beetle's antiaggregation pheromone verbenone (4,6,6-… We compared the efficacy of verbenone and Verbenone Plus … Our research demonstrates that verbenone and Verbenone …
RP Limberger, AM Aleixo, AG Fett-Neto… - Electronic Journal of …, 2007 - SciELO Chile
This work describes the bioconversion of (-)- and (+)-alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), targeted at the production of (-)- and (+)-verbenone (4,6,6-trimethyl-bicyclo (…
Number of citations: 56 www.scielo.cl
T Frühbrodt, M Schebeck, MN Andersson… - Journal of Pest …, 2023 - Springer
… verbenone for a given species. Surprisingly, natural enemies are not commonly attracted by verbenone… of the ecological functions of verbenone will help to make verbenone-based tools …
Number of citations: 3 link.springer.com
WD Bedard, PE Tilden, KQ Lindahl Jr, DL Wood… - Journal of Chemical …, 1980 - Springer
… plus verbenone reduced the number of southern pine beetles … if verbenone, transverbenol, or the combination of verbenone … verbenone alone could protect ponderosa pines from attack …
Number of citations: 87 link.springer.com
DWA Hunt, JH Borden - Journal of Chemical Ecology, 1990 - Springer
A variety of symbionts associated with bark beetles are capable of producing compounds that are used as pheromones by their hosts. We report that two yeasts associated …
Number of citations: 155 link.springer.com
CJ Fettig, SR McKelvey, CP Dabney… - Journal of economic …, 2012 - academic.oup.com
… that led to the identification of Verbenone Plus, a novel four-… -verbenone] that inhibits the response of D. brevicomis to attractant-baited traps, and examine the efficacy of Verbenone Plus …
Number of citations: 27 academic.oup.com
ML Gaylord, JP Audley, JD McMillin… - Journal of Economic …, 2023 - academic.oup.com
… the verbenone pouch in the release rate assay. Interestingly, the release rate of the verbenone … rate (~70 mg/d at 20C) of verbenone pouches in Gaylord et al. (2020) and lower than the …
Number of citations: 3 academic.oup.com

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